

An In-Depth Technical Guide to 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Furanacryloyl-phenylalanyl-glycyl-glycine

Cat. No.: B1336294

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furanacryloyl-phenylalanyl-glycyl-glycine, commonly abbreviated as FAPGG, is a synthetic chromogenic tripeptide that serves as a crucial tool in enzymatic studies. Its primary application lies as a substrate for angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin system (RAS) and a significant target for antihypertensive drugs. The enzymatic cleavage of FAPGG by ACE leads to a detectable change in absorbance, providing a straightforward and continuous spectrophotometric method for measuring ACE activity and screening for its inhibitors. This technical guide provides a comprehensive overview of FAPGG, including its physicochemical properties, detailed experimental protocols for its use in enzyme assays, and its application in studying relevant biological pathways.

Core Properties of 2-Furanacryloyl-phenylalanyl-glycyl-glycine

FAPGG is a synthetic peptide derivative with the chemical formula $C_{20}H_{21}N_3O_6$ and a molecular weight of 399.4 g/mol .^[1] It is also known by other names such as FA-Phe-Gly-Gly and N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine. The presence of the furanacryloyl group at the N-terminus is responsible for its chromogenic properties.

Physicochemical Properties

A summary of the key physicochemical properties of FAPGG is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
Molecular Formula	$C_{20}H_{21}N_3O_6$	[1]
Molecular Weight	399.4 g/mol	[1]
CAS Number	64967-39-1	
Appearance	White to off-white or light yellow-brown powder	[2]
Melting Point	245 °C (decomposition)	[2]
Solubility	Soluble in 1 M NH_4OH (50 mg/mL, clear to slightly turbid, yellow)	[2]
Storage Temperature	-20°C	[2]
LogP (Partition Coefficient)	1.77	[2]

Enzymatic Applications and Kinetic Data

FAPGG is a versatile substrate for several peptidases, most notably Angiotensin-Converting Enzyme (ACE). It is also reported to be a substrate for other enzymes like collagenase and thermolysin, although its use in these contexts is less common.

Angiotensin-Converting Enzyme (ACE)

The primary application of FAPGG is in the continuous spectrophotometric assay of ACE activity. ACE hydrolyzes FAPGG at the Phenylalanyl-glycyl bond, releasing the dipeptide glycyl-glycine. This cleavage results in a decrease in absorbance at approximately 340 nm, which can be monitored over time to determine the rate of the enzymatic reaction.

The Michaelis-Menten constant (K_m) for FAPGG with ACE has been reported in the literature. It's important to note that these values can vary depending on the experimental conditions such

as pH, temperature, and buffer composition.

Enzyme Source	K _m (mM)	Experimental Conditions	Reference
Human Serum ACE	0.35 ± 0.05	-	
Amphibian Serum ACE (Frog)	0.337	37°C	
Amphibian Serum ACE (Newt)	0.282	37°C	
Swine Serum ACE	1.305	37°C	

Collagenase and Thermolysin

While FAPGG is primarily used for ACE assays, the structurally similar peptide N-(3-[2-Furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA) is a commonly used substrate for bacterial collagenases. Given the structural similarity, FAPGG may also serve as a substrate for some collagenases, though specific protocols and kinetic data are not widely available. Similarly, thermolysin, a thermostable metalloproteinase, can hydrolyze peptide bonds on the N-terminal side of hydrophobic amino acids and may exhibit activity towards FAPGG.

Experimental Protocols

This section provides detailed methodologies for the use of FAPGG in enzyme assays.

Spectrophotometric Assay of Angiotensin-Converting Enzyme (ACE) Activity

This protocol is designed for the continuous monitoring of ACE activity using FAPGG.

Materials:

- **2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)**
- Angiotensin-Converting Enzyme (from rabbit lung or other sources)

- HEPES buffer (50 mM, pH 8.2, containing 300 mM NaCl) or Borate buffer (80 mM, pH 8.2)
- Spectrophotometer capable of measuring absorbance at 340 nm or 345 nm
- Cuvettes (1 cm path length)
- Incubator or water bath set to 37°C

Procedure:

- Prepare the FAPGG Substrate Solution: Dissolve FAPGG in the chosen buffer to a final concentration of 0.5 mM to 1.0 mM.
- Prepare the Enzyme Solution: Dilute the ACE stock solution in the same buffer to the desired concentration (e.g., 175 ± 10 units/L). The optimal enzyme concentration should be determined empirically to ensure a linear rate of absorbance change over the desired time course.
- Assay Setup:
 - In a cuvette, add the appropriate volume of the FAPGG substrate solution.
 - Pre-incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.
- Initiate the Reaction: Add the enzyme solution to the cuvette, mix gently by inversion, and immediately place the cuvette in the spectrophotometer.
- Data Acquisition: Record the decrease in absorbance at 340 nm or 345 nm at regular intervals (e.g., every 30 seconds) for a period of 5 to 30 minutes. Ensure that the initial phase of the reaction is linear.
- Data Analysis:
 - Calculate the rate of the reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance versus time plot.
 - The ACE activity can be calculated using the Beer-Lambert law, incorporating the change in the molar extinction coefficient upon FAPGG hydrolysis.

For Screening ACE Inhibitors:

- Pre-incubate the enzyme with the potential inhibitor for a defined period before adding the FAPGG substrate.
- Compare the rate of reaction in the presence of the inhibitor to a control reaction without the inhibitor to determine the percentage of inhibition and calculate the IC_{50} value.

Adapted Protocol for Collagenase Activity Assay

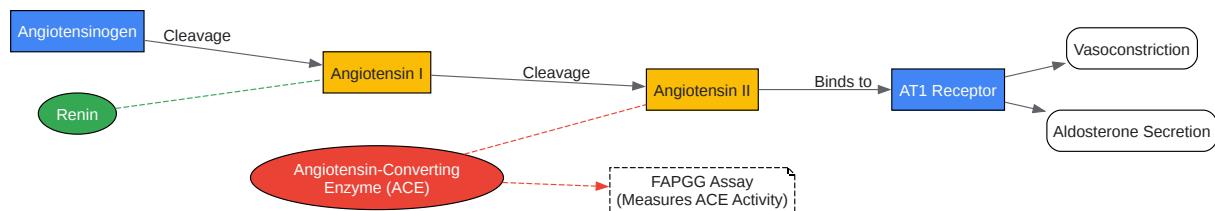
As a specific protocol for FAPGG with collagenase is not readily available, this adapted protocol is based on the use of the similar substrate FALGPA. Researchers should validate and optimize this protocol for their specific collagenase and experimental setup.

Materials:

- **2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)**
- Collagenase (e.g., from *Clostridium histolyticum*)
- Tricine buffer (50 mM, pH 7.5, containing 400 mM NaCl and 10 mM $CaCl_2$)
- Spectrophotometer capable of measuring absorbance at 345 nm
- Cuvettes (1 cm path length)
- Incubator or water bath set to 25°C or 37°C

Procedure:

- Prepare the FAPGG Substrate Solution: Dissolve FAPGG in the Tricine buffer to a final concentration of approximately 1.0 mM.
- Prepare the Enzyme Solution: Dissolve the collagenase in cold (4°C) ultrapure water to a suitable stock concentration. Further dilute in Tricine buffer to the desired final concentration for the assay.
- Assay Setup:

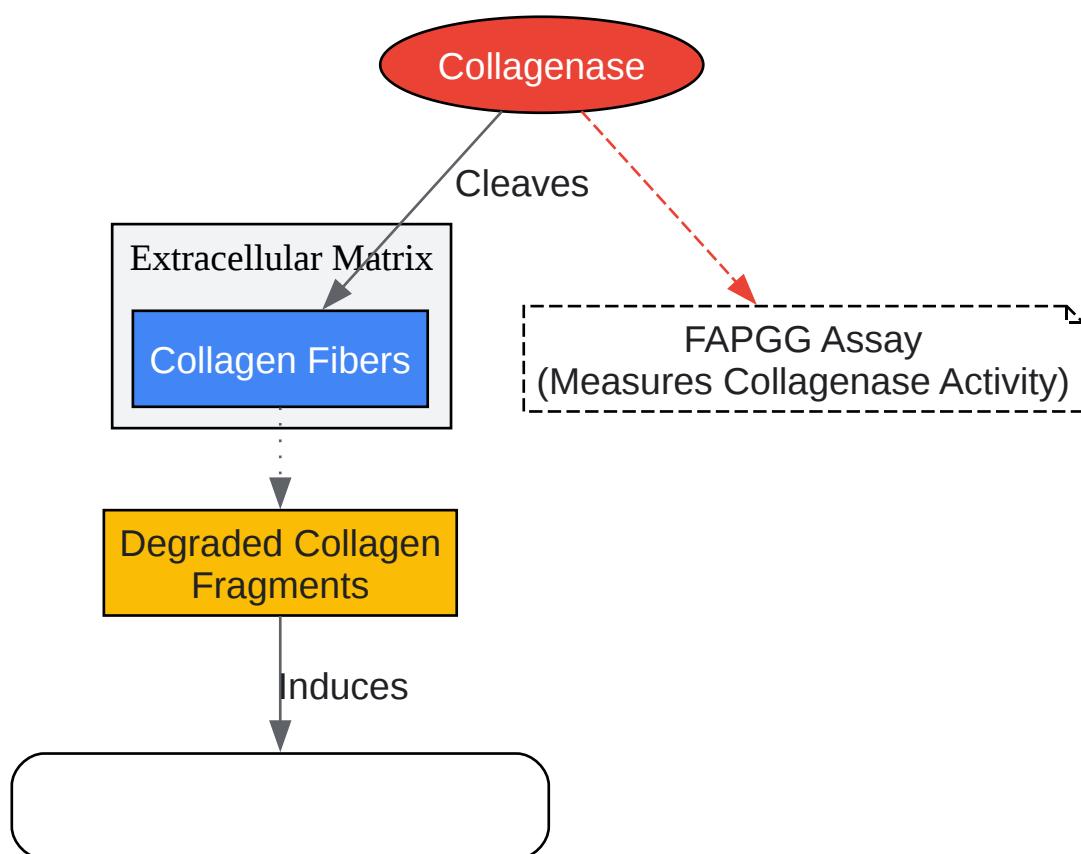

- In a cuvette, add the FAPGG substrate solution.
- Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C).
- Initiate the Reaction: Add the collagenase solution to the cuvette, mix, and start the measurement immediately.
- Data Acquisition: Record the decrease in absorbance at 345 nm over time.
- Data Analysis: Calculate the rate of reaction from the linear portion of the curve.

Signaling Pathways and Biological Context

FAPGG serves as a valuable tool to probe the activity of enzymes that are central to important signaling pathways.

The Renin-Angiotensin System (RAS)

ACE is a critical enzyme in the RAS, which plays a pivotal role in blood pressure regulation and electrolyte balance. By measuring ACE activity using FAPGG, researchers can indirectly study the flux through this pathway and the effects of various physiological or pharmacological interventions.

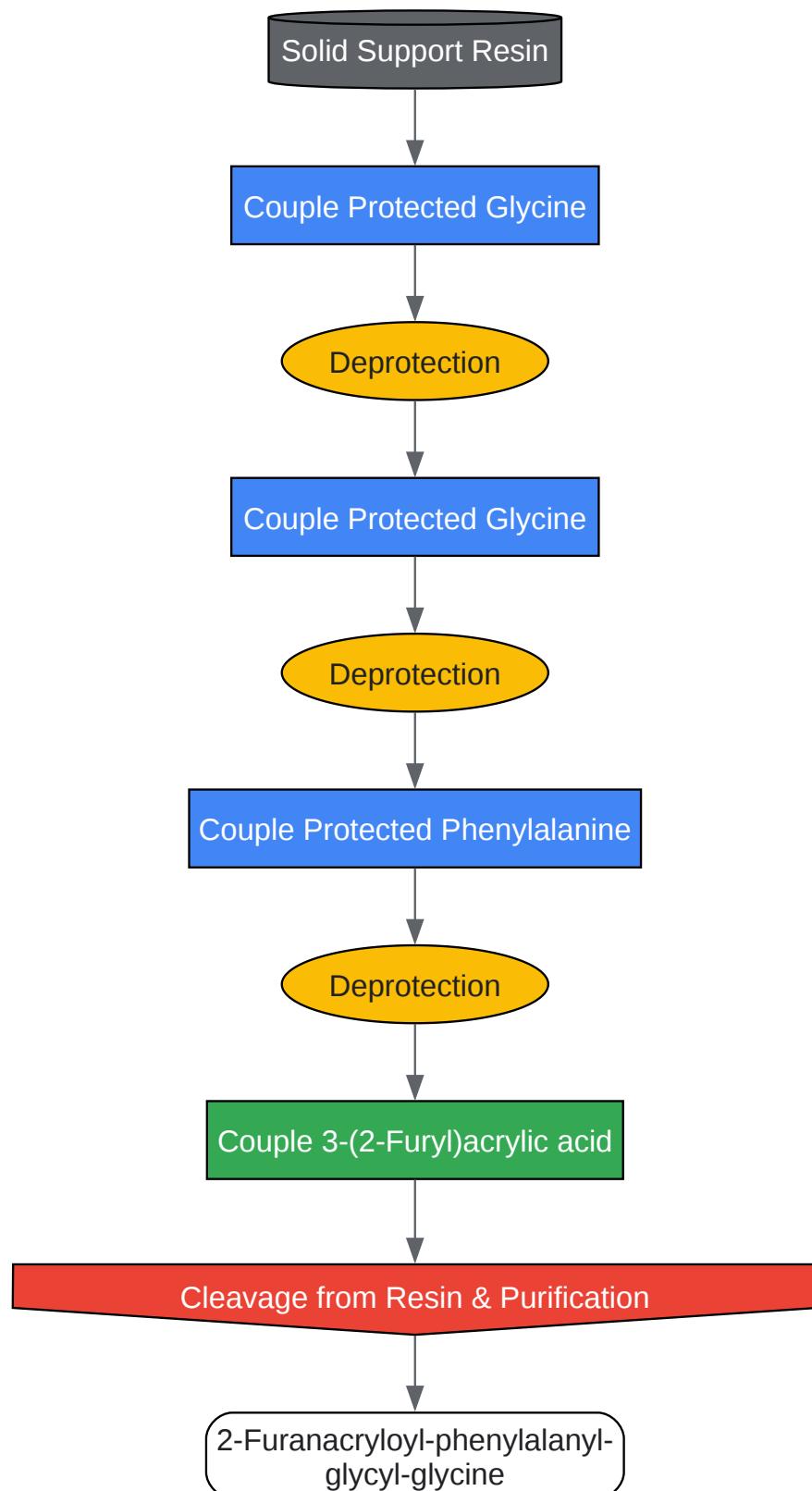


[Click to download full resolution via product page](#)

The Renin-Angiotensin System (RAS) and the role of FAPGG assay.

Extracellular Matrix Remodeling

Collagenases are key enzymes in the degradation and remodeling of the extracellular matrix (ECM). The activity of these enzymes is crucial in both normal physiological processes, such as wound healing, and pathological conditions, including arthritis and cancer metastasis. While not its primary use, FAPGG can be employed to assess collagenase activity, thereby providing insights into ECM dynamics.



[Click to download full resolution via product page](#)

Role of collagenase in ECM remodeling and FAPGG assay application.

Synthesis

The synthesis of **2-Furanacryloyl-phenylalanyl-glycyl-glycine** is typically achieved through solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of protected amino acids to a solid support resin, followed by the addition of the furanacryloyl group and final cleavage from the resin.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Furanacryloyl-phenylalanyl-glycyl-glycine | C₂₀H₂₁N₃O₆ | CID 6438387 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336294#what-is-2-furanacryloyl-phenylalanyl-glycyl-glycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

